

# experimental procedure for the synthesis of 2,4,6-Trimethoxypyrimidine

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## Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209

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## Application Note: Synthesis of 2,4,6-Trimethoxypyrimidine

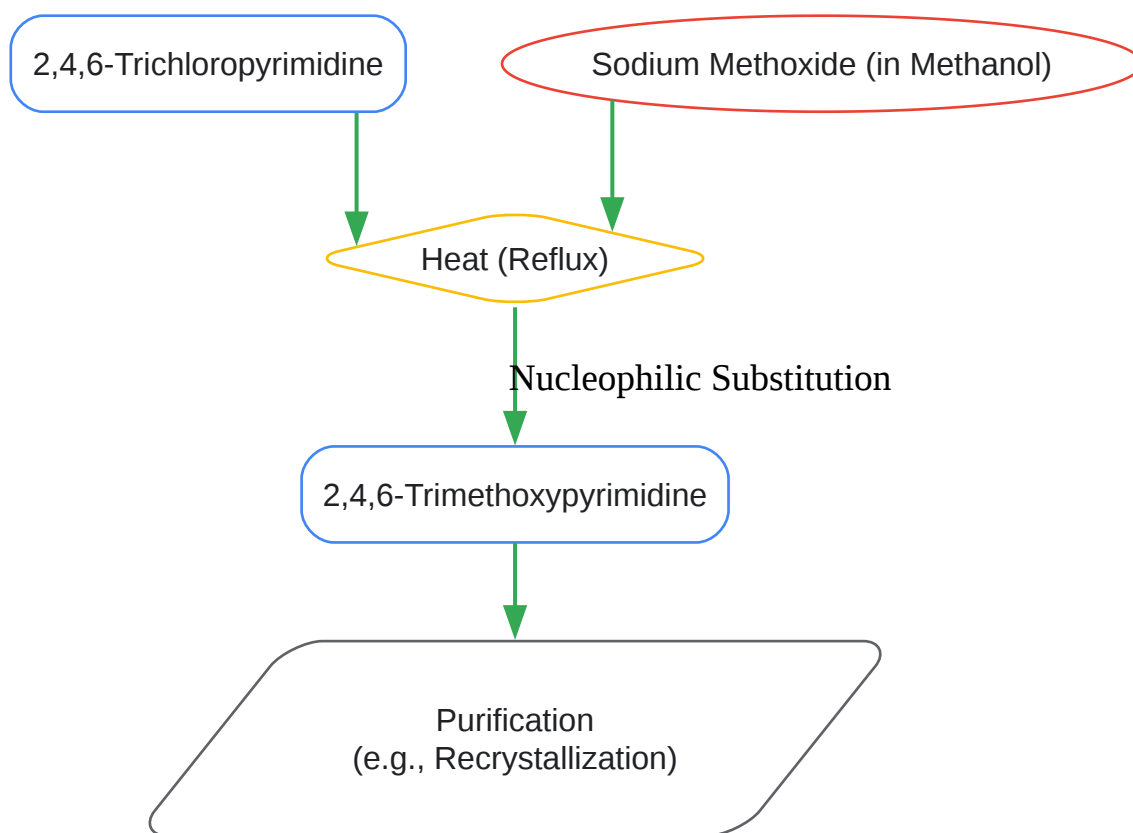
For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,4,6-Trimethoxypyrimidine** is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine core in numerous biologically active compounds. This document provides a detailed experimental procedure for the synthesis of **2,4,6-trimethoxypyrimidine**, starting from the readily available precursor, 2,4,6-trichloropyrimidine. The protocol outlines the nucleophilic substitution reaction with sodium methoxide, followed by purification and characterization of the final product.

### Synthesis Pathway

The synthesis of **2,4,6-trimethoxypyrimidine** is achieved through a nucleophilic aromatic substitution reaction. The chlorine atoms on the electron-deficient pyrimidine ring of 2,4,6-trichloropyrimidine are displaced by methoxy groups from sodium methoxide.



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Caption: Reaction scheme for the synthesis of **2,4,6-Trimethoxypyrimidine**.

## Experimental Protocols

### Materials and Equipment

- 2,4,6-Trichloropyrimidine
- Sodium methoxide
- Anhydrous methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

- Standard glassware for workup and purification
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer

## Synthesis of 2,4,6-Trimethoxypyrimidine

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere. To this solution, 2,4,6-trichloropyrimidine is added portion-wise. The reaction mixture is then heated to reflux (approximately 70-100°C) and maintained at this temperature for several hours.

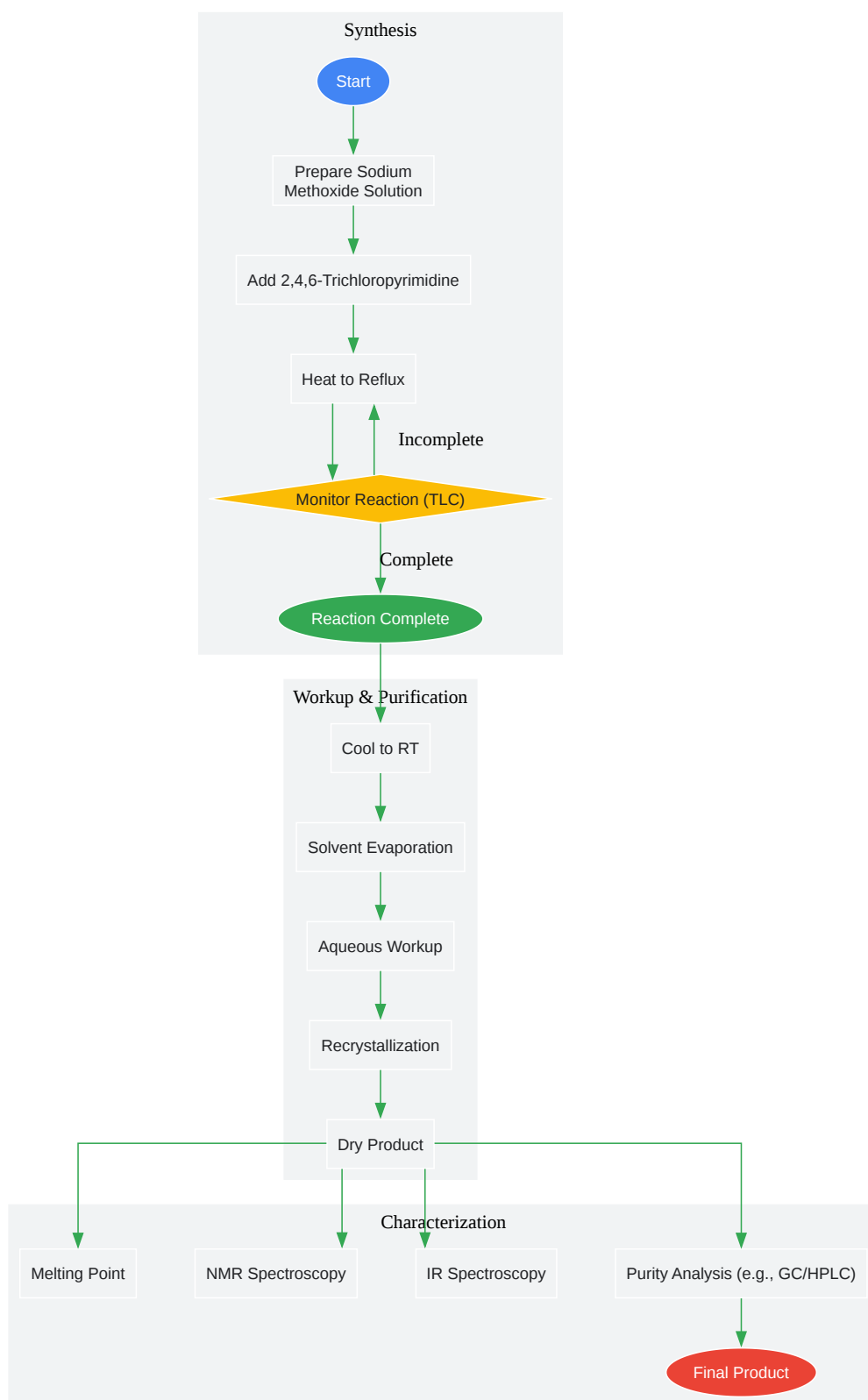
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford **2,4,6-trimethoxypyrimidine** as a solid.

## Data Presentation

Parameter	Value
Chemical Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	170.17 g/mol <a href="#">[1]</a>
Appearance	White to off-white solid
Melting Point	51-54 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 5.8 (s, 1H, Ar-H), 3.9 (s, 9H, -OCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 172.0, 85.0, 55.0
IR (KBr, cm <sup>-1</sup> )	2950-3000 (C-H), 1600 (C=N), 1050 (C-O)
Purity	≥98%

## Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of **2,4,6-trimethoxypyrimidine**.



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Caption: Workflow for the synthesis and characterization of **2,4,6-Trimethoxypyrimidine**.

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## References

- 1. 2,4,6-Trimethoxypyrimidine | C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> | CID 726938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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